molecular formula C19H18N2O2 B1211250 Ciproquazone CAS No. 33453-23-5

Ciproquazone

Cat. No. B1211250
CAS RN: 33453-23-5
M. Wt: 306.4 g/mol
InChI Key: VAFNJIFAZJWWNI-UHFFFAOYSA-N
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Patent
US04387223

Procedure details

A mixture of 1.54 g of 1-cyclopropylmethyl-4-phenyl-6-methoxy-3,4-dihydro-2(1H)-quinazolinone, 0.48 g of sulfur and 10 ml of o-dichlorobenzene was stirred under reflux for 5 hours. The solvent was then removed under reduced pressure, and the residue was treated with hot acetone. The insoluble sulfur was filtered off and the filtrate was concentrated to dryness. The residue was recrystallized from toluene to give 1.35 g of 1-cyclopropylmethyl-4-phenyl-6-methoxy-2(1H)-quinazolinone, m.p. 114°-115° C.
Name
1-cyclopropylmethyl-4-phenyl-6-methoxy-3,4-dihydro-2(1H)-quinazolinone
Quantity
1.54 g
Type
reactant
Reaction Step One
Quantity
0.48 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:4][N:5]2[C:14]3[C:9](=[CH:10][C:11]([O:15][CH3:16])=[CH:12][CH:13]=3)[CH:8]([C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=3)[NH:7][C:6]2=[O:23])[CH2:3][CH2:2]1.[S]>ClC1C=CC=CC=1Cl>[CH:1]1([CH2:4][N:5]2[C:14]3[C:9](=[CH:10][C:11]([O:15][CH3:16])=[CH:12][CH:13]=3)[C:8]([C:17]3[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=3)=[N:7][C:6]2=[O:23])[CH2:3][CH2:2]1 |^3:23|

Inputs

Step One
Name
1-cyclopropylmethyl-4-phenyl-6-methoxy-3,4-dihydro-2(1H)-quinazolinone
Quantity
1.54 g
Type
reactant
Smiles
C1(CC1)CN1C(NC(C2=CC(=CC=C12)OC)C1=CC=CC=C1)=O
Name
Quantity
0.48 g
Type
reactant
Smiles
[S]
Name
Quantity
10 mL
Type
solvent
Smiles
ClC1=C(C=CC=C1)Cl

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The solvent was then removed under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was treated with hot acetone
FILTRATION
Type
FILTRATION
Details
The insoluble sulfur was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from toluene

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)CN1C(N=C(C2=CC(=CC=C12)OC)C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.35 g
YIELD: CALCULATEDPERCENTYIELD 88.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.